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acid

CAS No.: 1057217-63-6

Cat. No.: B592057

Get Quote

Executive Summary
7-Bromoquinoline-2-carboxylic acid (7-BQC) represents a critical intermediate in the

development of neuroactive pharmaceuticals, specifically antagonists for the glycine site of the

N-methyl-D-aspartate (NMDA) receptor. Unlike its 6-bromo isomer or the parent kynurenic acid,

the 7-bromo substitution pattern offers a unique balance of electronic withdrawal and steric

positioning that enhances binding affinity in specific hydrophobic pockets of the NR1 subunit.

This guide provides a technical comparison of 7-BQC against its halogenated analogues,

detailing physicochemical properties, validated synthetic protocols, and cross-coupling utility for

lead optimization.

Physicochemical Profile: The "7-Position"
Advantage
The position of the halogen atom on the quinoline ring drastically alters the electronic

environment of the nitrogen atom and the acidity of the C2-carboxylic acid.
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Comparative Data Table
Property

7-Bromoquinoline-
2-COOH

6-Bromoquinoline-
2-COOH

Kynurenic Acid (4-
OH)

Molecular Weight 252.06 g/mol 252.06 g/mol 189.17 g/mol

Calc. LogP ~2.8 ~2.7 1.3

pKa (COOH) ~2.1 (Predicted) ~2.3 (Predicted) 2.4 (Exp)

Electronic Effect
Inductive withdrawal

on Nitrogen (Meta)

Resonance donation

to C4/C2 (Para-like)

Electron donating

(OH)

Solubility (pH 7.4) Low (< 1 mg/mL) Low (< 1 mg/mL) Moderate (as salt)

Expert Insight: Electronic & Steric Impact
Acidity & Binding: The bromine at C7 exerts an inductive electron-withdrawing effect (-I) that

is closer to the ring nitrogen than in the 6-isomer. This reduces the basicity of the quinoline

nitrogen, preventing protonation at physiological pH and ensuring the molecule remains a

mono-anion (carboxylate), which is critical for the "zwitterionic-like" binding mode seen in

NMDA antagonists.

Lipophilicity: The addition of bromine increases LogP by approximately 1.5 units compared to

kynurenic acid. This modification is essential for blood-brain barrier (BBB) penetration, a

common failure point for kynurenic acid derivatives.

Synthetic Methodologies
Two primary routes exist for the synthesis of 7-BQC. The Tribromomethyl Oxidation Route is

recommended for high purity and scalability, avoiding the tarry byproducts often seen in

Doebner-Miller condensations.

Protocol A: Tribromomethyl Hydrolysis (Recommended)
Target: High-purity 7-Bromoquinoline-2-carboxylic acid.

Step 1: Bromination of 7-Bromo-2-methylquinoline
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Reagents: 7-Bromo-2-methylquinoline (1.0 eq), Sodium Acetate (3.0 eq), Glacial Acetic Acid

(Solvent).

Procedure: Heat the solution to 70°C. Add Bromine (3.2 eq) dropwise over 1 hour.

Reaction: Reflux for 4 hours. The methyl group is converted to a tribromomethyl group (-

CBr3).

Workup: Pour into ice water. Filter the yellow precipitate (7-Bromo-2-

tribromomethylquinoline).

Step 2: Hydrolysis to Carboxylic Acid

Reagents: Intermediate from Step 1, Sulfuric Acid (80% aq).

Procedure: Suspend the solid in H2SO4 and heat to 140°C for 2 hours.

Mechanism: The gem-tribromide hydrolyzes to the acyl bromide and immediately to the

carboxylic acid.

Isolation: Cool to RT and pour onto crushed ice. The pH shift precipitates the free acid.

Purification: Recrystallize from Ethanol/DMF (9:1).

Yield: Typically 85-92% over two steps.

Protocol B: Cross-Coupling Functionalization (Suzuki-
Miyaura)
Challenge: Direct coupling on the free acid can lead to catalyst poisoning via carboxylate

coordination. Solution: A "Protect-Couple-Deprotect" strategy is most reliable.

Step 1: Esterification

Reflux 7-BQC in Methanol with catalytic H2SO4 (4h)

Methyl 7-bromoquinoline-2-carboxylate.
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Step 2: Suzuki Coupling

Catalyst: Pd(dppf)Cl2 (3 mol%) - Chosen for resistance to oxidative addition failures.

Base: K3PO4 (2.0 eq).

Solvent: 1,4-Dioxane/Water (4:1).

Conditions: 90°C, 12h under Argon.

Note: The 7-position is sterically accessible, allowing coupling with bulky boronic acids (e.g.,

ortho-substituted phenyls).

Visualizing the Workflow
The following diagram illustrates the synthetic logic and the branching pathways for

functionalization.
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Caption: Synthetic workflow converting the methyl-quinoline precursor to the 7-bromo acid,

followed by divergent cross-coupling pathways.

Biological Application: NMDA Receptor
Antagonism[1][2][3]
7-BQC derivatives act primarily on the glycine co-agonist site (NR1 subunit) of the NMDA

receptor.

Structure-Activity Relationship (SAR)
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The "Kynurenic Shift": Kynurenic acid is a weak antagonist. Replacing the 4-OH with a

proton (to get the quinoline-2-carboxylic acid core) reduces polarity.

Halogenation at C7:

7-Cl/7-Br: Increases potency by filling a specific hydrophobic pocket in the glycine binding

site.

5,7-Dichloro: The "Gold Standard" (e.g., 5,7-dichlorokynurenic acid).[1] However, the 7-

monobromo variants provide a scaffold to extend side chains that can reach auxiliary

binding domains, which 5,7-dichloro cannot easily accommodate due to steric crowding at

C5.

Mechanism: The C2-carboxylate forms an ionic bridge with Arg260 in the NR1 subunit. The

7-bromo substituent stabilizes the aromatic stack against Phe92.
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(Ionic Bond w/ Arg260)
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(Hydrophobic Pocket)

Quinoline Ring
(Pi-Stacking w/ Phe92)

Vs. 6-Bromo:
6-position clashes with

receptor backbone
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Caption: Pharmacophore map highlighting the specific interactions of the 7-bromo scaffold

within the NMDA receptor glycine binding site.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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